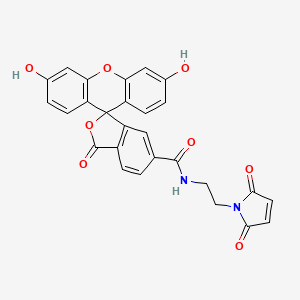
FAM maleimide, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM maleimide, 6-isomer, is a fluorescent dye widely used in various scientific fields. It is derived from fluorescein and contains a maleimide group, making it highly reactive towards thiol groups in biomolecules. This compound is particularly useful for labeling proteins, peptides, and other thiolated molecules, enabling visualization and tracking within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAM maleimide, 6-isomer, involves the reaction of fluorescein with maleic anhydride to form the maleimide derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: FAM maleimide, 6-isomer, primarily undergoes thiol-maleimide reactions, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: The reaction is typically carried out in a degassed buffer (pH 7-7.5) under an inert atmosphere to prevent oxidation.
Major Products: The primary product of the reaction is a thiol-labeled biomolecule, which can be used for various downstream applications such as imaging and tracking .
Scientific Research Applications
FAM maleimide, 6-isomer, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of FAM maleimide, 6-isomer, involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules. The fluorescein moiety provides strong fluorescence, enabling visualization using various fluorescence detection instruments .
Comparison with Similar Compounds
TAMRA maleimide: Another thiol-reactive dye derived from the rhodamine series, used for similar applications.
Cyanine3 maleimide: A thiol-reactive dye used for protein labeling, offering different spectral properties compared to FAM maleimide.
BDP FL amine: A borondipyrromethene dye for the fluorescein channel, used in similar fluorescence-based applications.
Uniqueness: FAM maleimide, 6-isomer, is unique due to its high fluorescence quantum yield and compatibility with various fluorescence detection instruments. Its specific reactivity towards thiol groups and the stability of the resulting thioether bonds make it a preferred choice for many bioconjugation applications .
Properties
Molecular Formula |
C27H18N2O8 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H18N2O8/c30-15-2-5-18-21(12-15)36-22-13-16(31)3-6-19(22)27(18)20-11-14(1-4-17(20)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34) |
InChI Key |
NGRZJKDBLCDKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


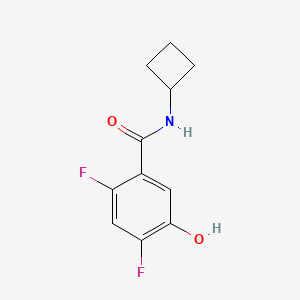
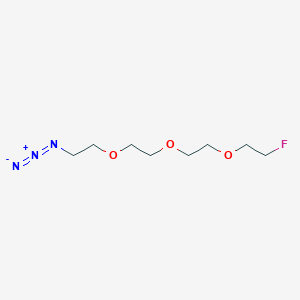
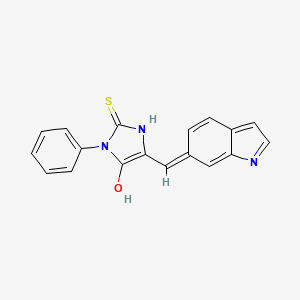
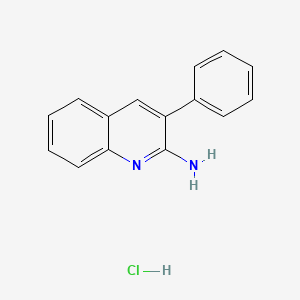
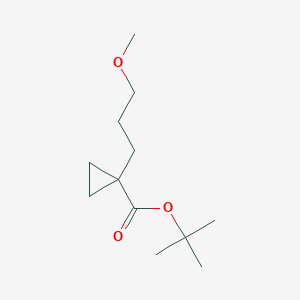


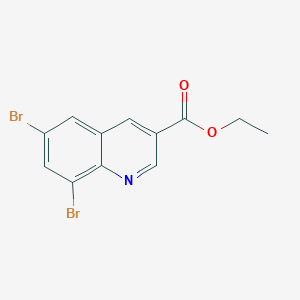
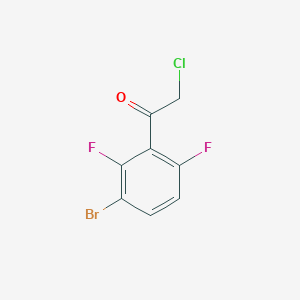
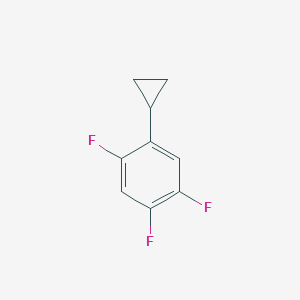

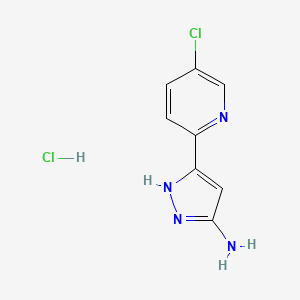
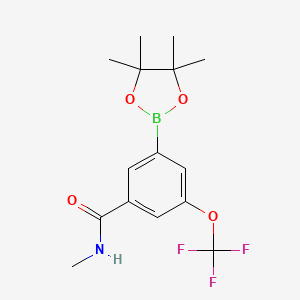
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
